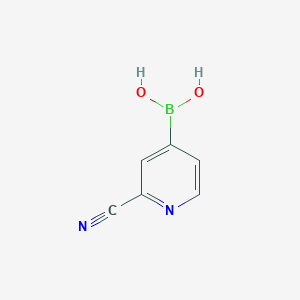![molecular formula C6H4IN3 B1391906 5-Iodopyrazolo[1,5-A]pyrimidine CAS No. 705262-65-3](/img/structure/B1391906.png)
5-Iodopyrazolo[1,5-A]pyrimidine
Descripción general
Descripción
5-Iodopyrazolo[1,5-A]pyrimidine is a derivative of Pyrazolopyrimidine, which is a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . It forms the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of 5-Iodopyrazolo[1,5-A]pyrimidine has been explored in various studies. For instance, a family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Other studies have reported the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives using 5-aminouracil and ketene dithioacetal .Molecular Structure Analysis
The molecular structure of 5-Iodopyrazolo[1,5-A]pyrimidine is represented by the InChI code: 1S/C6H4IN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H . The molecular weight of this compound is 245.02 .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
5-Iodopyrazolo[1,5-A]pyrimidine is a key intermediate in the synthesis of various novel compounds. For example, it's used in the preparation of novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, where reactions with electrophilic reagents produce derivatives with potential applications in various fields (Atta, 2011). Additionally, this compound facilitates the synthesis of ω-Functionalized 3-alkynylpyrazolo[1,5-a]pyrimidines, which have significance in developing new chemical entities (Yin & Liebscher, 2004).
Development of Corrosion Inhibitors
Research has explored the use of derivatives of 5-Iodopyrazolo[1,5-A]pyrimidine in the development of corrosion inhibitors. These compounds have been found effective in controlling corrosion in ferrous alloys in cooling water systems, highlighting their potential in industrial applications (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).
Production of Functional Fluorophores
This chemical also plays a role in the preparation of functional fluorophores. For instance, it's used in the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are strategic intermediates in creating novel fluorophores with potential applications in bioimaging and diagnostics (Castillo, Tigreros, & Portilla, 2018).
Antischistosomal Activity
In the field of medicinal chemistry, certain derivatives of 5-Iodopyrazolo[1,5-A]pyrimidine have been synthesized and tested for antischistosomal activity. This research contributes to the development of potential treatments for parasitic diseases (Senga, Novinson, Wilson, & Robins, 1975).
Drug Discovery Applications
Moreover, 5-Iodopyrazolo[1,5-A]pyrimidine derivatives have been explored for their potential in drug discovery. They are integral in synthesizing various heterocyclic compounds that have shown promising biological activities, such as anticancer, antimicrobial, and antifungal properties (Pinheiro et al., 2020).
Safety And Hazards
Direcciones Futuras
The future directions for 5-Iodopyrazolo[1,5-A]pyrimidine research could involve further exploration of its anticancer potential and enzymatic inhibitory activity . Additionally, the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core could be a promising area of research .
Propiedades
IUPAC Name |
5-iodopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCSPWGEZNMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678372 | |
| Record name | 5-Iodopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodopyrazolo[1,5-A]pyrimidine | |
CAS RN |
705262-65-3 | |
| Record name | 5-Iodopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)
![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)
![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)

![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)



![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)
![Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391841.png)
![tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391846.png)